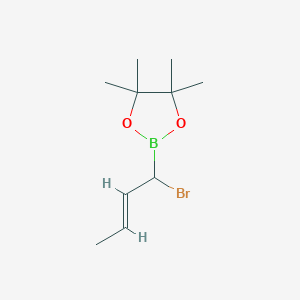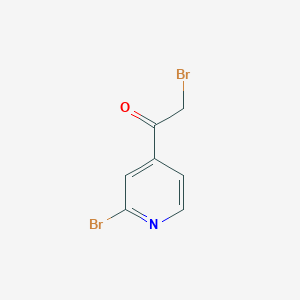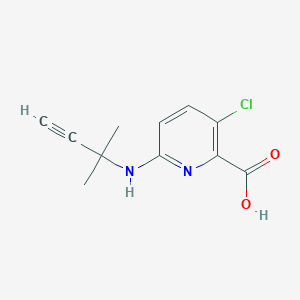
3-Chloro-6-((2-methylbut-3-yn-2-yl)amino)picolinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-6-[(2-methylbut-3-yn-2-yl)amino]pyridine-2-carboxylic acid is a complex organic compound with a pyridine ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-6-[(2-methylbut-3-yn-2-yl)amino]pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method involves the reaction of 3-chloropyridine-2-carboxylic acid with 2-methylbut-3-yn-2-amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, catalysts may be employed to enhance the reaction rate and selectivity.
化学反応の分析
Types of Reactions
3-chloro-6-[(2-methylbut-3-yn-2-yl)amino]pyridine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
3-chloro-6-[(2-methylbut-3-yn-2-yl)amino]pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-chloro-6-[(2-methylbut-3-yn-2-yl)amino]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets may vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
3-chloro-2-aminopyridine: Similar structure but lacks the carboxylic acid group.
6-chloro-2-pyridinecarboxylic acid: Similar structure but lacks the amino group.
2-methyl-3-butyn-2-amine: Similar alkyne group but lacks the pyridine ring.
Uniqueness
3-chloro-6-[(2-methylbut-3-yn-2-yl)amino]pyridine-2-carboxylic acid is unique due to the presence of both the pyridine ring and the alkyne group, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C11H11ClN2O2 |
|---|---|
分子量 |
238.67 g/mol |
IUPAC名 |
3-chloro-6-(2-methylbut-3-yn-2-ylamino)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C11H11ClN2O2/c1-4-11(2,3)14-8-6-5-7(12)9(13-8)10(15)16/h1,5-6H,2-3H3,(H,13,14)(H,15,16) |
InChIキー |
HRDLKNRBCNKMRO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C#C)NC1=NC(=C(C=C1)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-Chloro-7-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl]piperidine-2,6-dione](/img/structure/B13547116.png)
![N-[1-(aminomethyl)cyclohexyl]-2-methyl-5,6,7,8-tetrahydroquinazoline-6-carboxamidehydrochloride](/img/structure/B13547123.png)
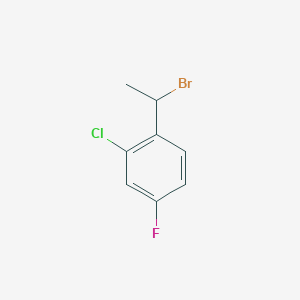

![2-(Tert-butoxycarbonyl)-2-aza-5-silaspiro[4.4]nonane-3-carboxylic acid](/img/structure/B13547156.png)
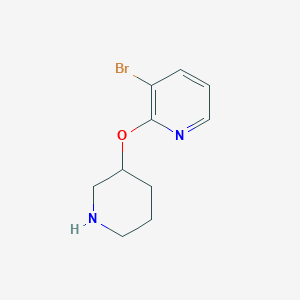
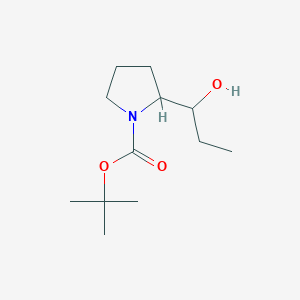
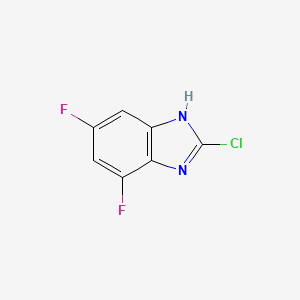
![Spiro[adamantane-2,3'-morpholine]hydrochloride](/img/structure/B13547186.png)
![[2-[[4-(Difluoromethoxy)benzoyl]amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13547191.png)
